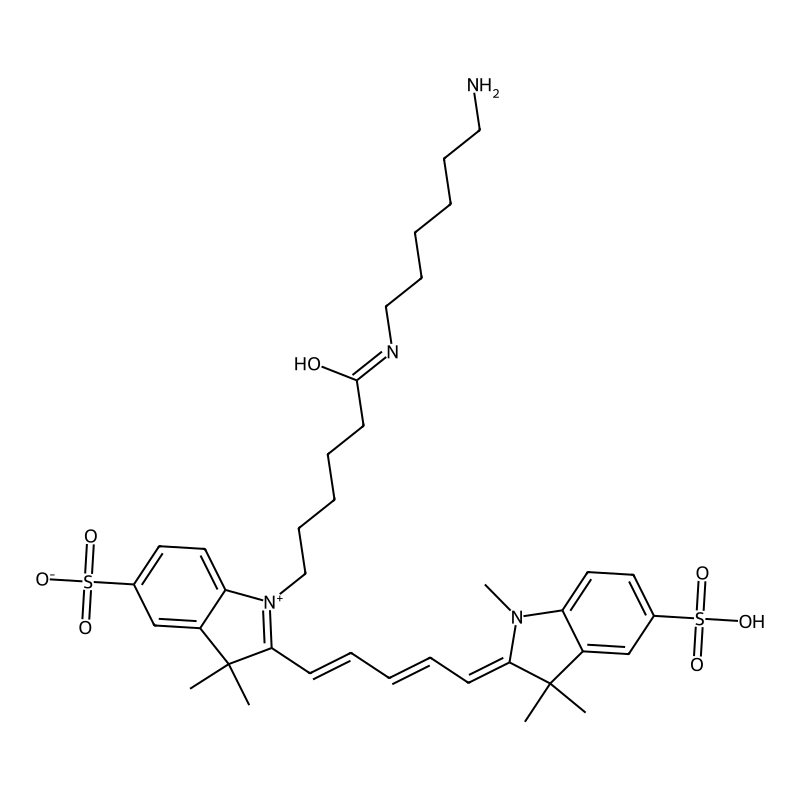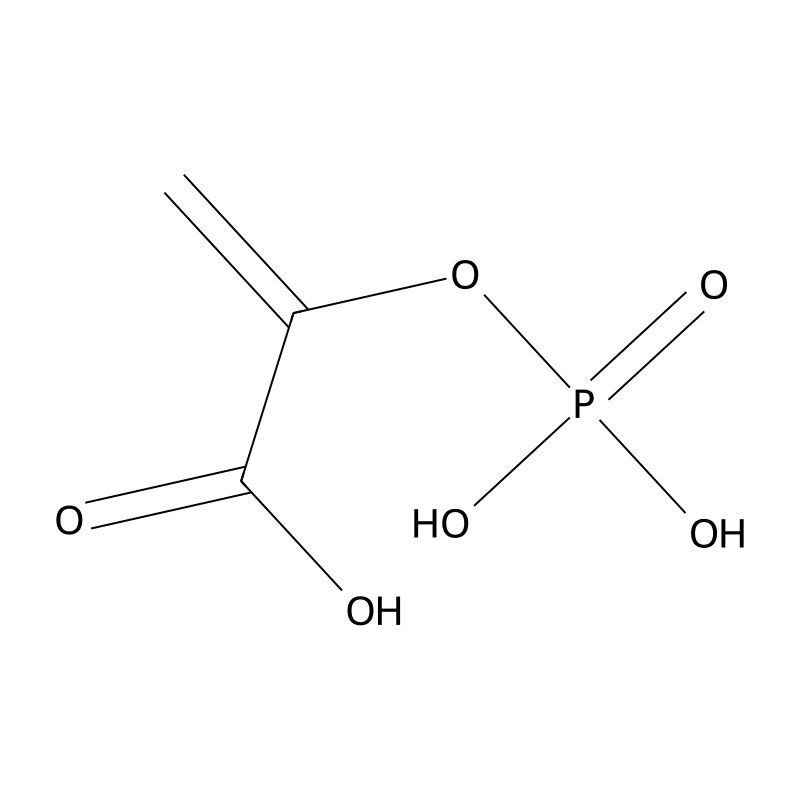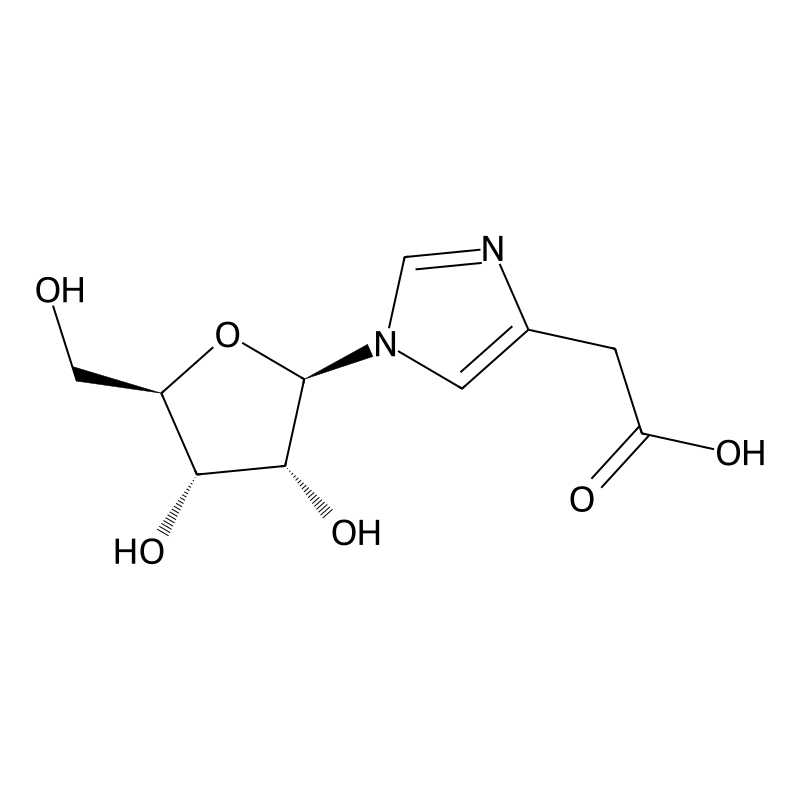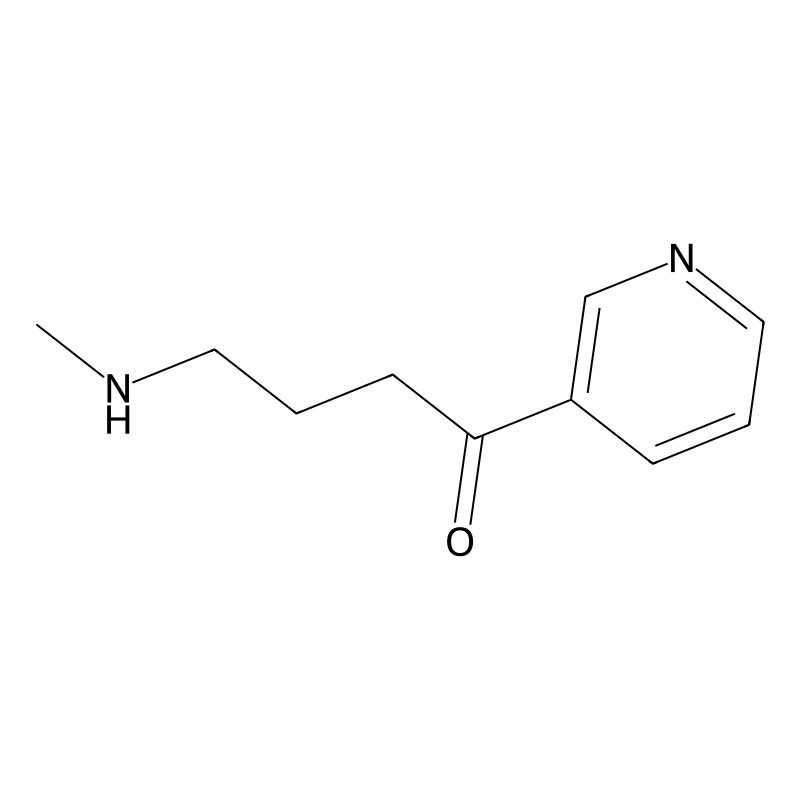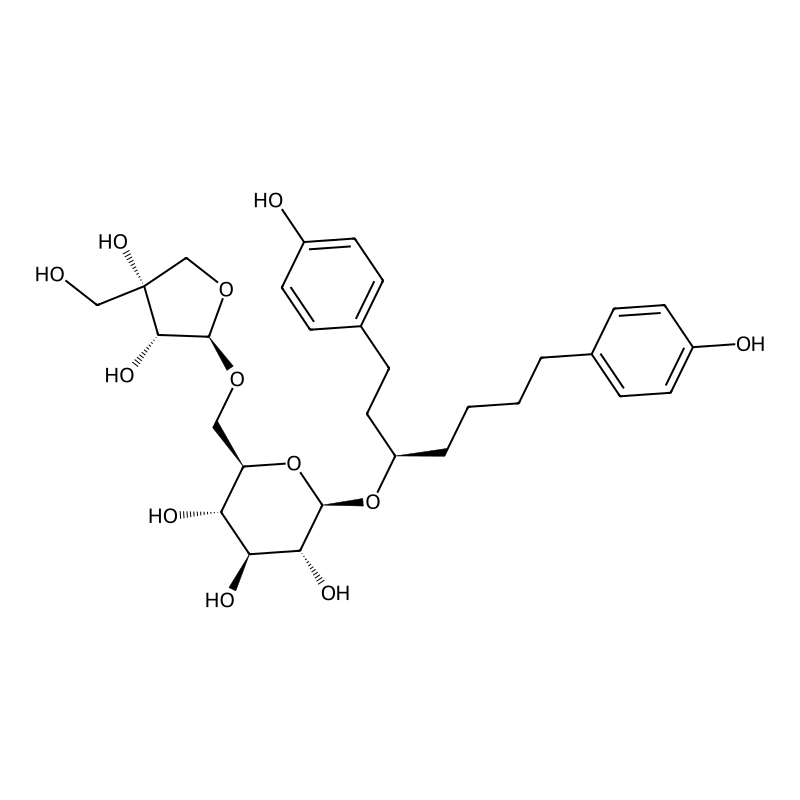Dexchlorpheniramine
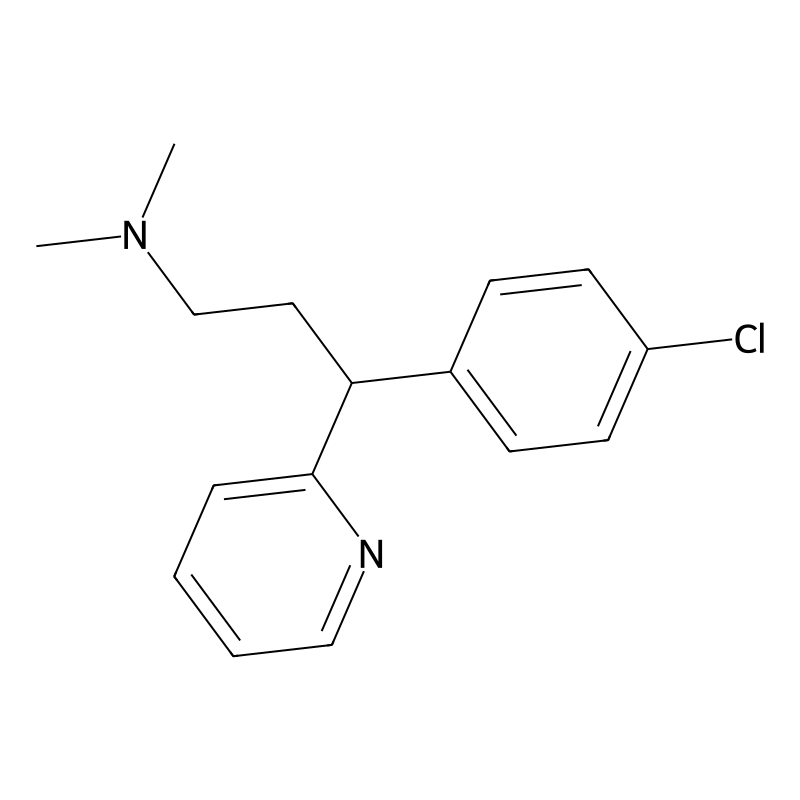
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Dexchlorpheniramine is a first-generation antihistamine medication commonly used to treat allergic rhinitis (hay fever) and other allergic reactions []. While its primary application lies in symptom relief, Dexchlorpheniramine has also been explored in scientific research for various purposes. Here's a breakdown of some key areas:
Understanding Histamine Function
Dexchlorpheniramine's mechanism of action involves blocking histamine receptors, particularly H1 receptors. Histamine is a chemical released by the body during allergic reactions, triggering symptoms like runny nose, itchy eyes, and sneezing. Research utilizing Dexchlorpheniramine helps scientists investigate the role of histamine in allergic responses and histamine receptor function in the body.
Exploring Anti-inflammatory Properties
Some studies suggest Dexchlorpheniramine might possess anti-inflammatory properties beyond its antihistamine effects. Research has investigated the use of Dexchlorpheniramine in managing inflammatory conditions like allergic skin reactions and asthma, although more studies are needed to confirm these benefits [].
Dexchlorpheniramine is a potent antihistamine belonging to the alkylamine class, primarily used for alleviating symptoms associated with allergic reactions, hay fever, and the common cold. It is the active S-enantiomer of chlorpheniramine and is approximately twice as effective as its racemic counterpart. The compound is commonly administered in its maleate salt form, known as dexchlorpheniramine maleate, which enhances its solubility and bioavailability. The chemical formula for dexchlorpheniramine is with a molecular weight of approximately 274.79 g/mol .
Dexchlorpheniramine acts by blocking histamine H1 receptors, thereby inhibiting the physiological effects of histamine, a key mediator in allergic responses. This action helps reduce symptoms such as sneezing, itching, and runny nose by preventing histamine from binding to its receptors on effector cells in various tissues .
Dexchlorpheniramine acts as a competitive antagonist at histamine H1 receptors [, ]. Histamine is a chemical released by the body during allergic reactions, triggering symptoms like runny nose, itching, and sneezing. Dexchlorpheniramine competes with histamine for binding sites on these receptors, preventing histamine from exerting its effects [].
Physical and Chemical Properties
Dexchlorpheniramine is generally safe when used as directed. However, potential side effects include drowsiness, dry mouth, dizziness, and blurred vision []. In high doses, it can cause more serious side effects like seizures or hallucinations []. Dexchlorpheniramine can also interact with other medications, so it is crucial to disclose all medications you are taking to your doctor before starting Dexchlorpheniramine [].
The primary chemical reaction involving dexchlorpheniramine is its interaction with histamine at the H1 receptor sites. By competing with histamine for these binding sites, dexchlorpheniramine effectively mitigates the physiological responses associated with allergic reactions. The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, particularly CYP2D6, leading to various metabolites that may also exhibit biological activity .
Dexchlorpheniramine exhibits several biological activities due to its antihistaminic properties:
- Histamine Receptor Antagonism: It competes with histamine for binding to H1 receptors, preventing histamine-induced bronchoconstriction and increased vascular permeability .
- Anticholinergic Effects: The drug also possesses anticholinergic properties, which contribute to its drying effects on mucous membranes and help alleviate symptoms like runny nose .
- Sedative Effects: As a first-generation antihistamine, dexchlorpheniramine can cause sedation and drowsiness due to its ability to cross the blood-brain barrier .
Dexchlorpheniramine can be synthesized through several methods, often involving the resolution of racemic chlorpheniramine. Common synthetic routes include:
- Chiral Resolution: The racemic mixture of chlorpheniramine can be separated into its enantiomers using chiral chromatography or by forming diastereomeric salts.
- Direct Synthesis: Starting from 4-chlorobenzyl chloride and pyridine derivatives, dexchlorpheniramine can be synthesized through nucleophilic substitution reactions followed by amination processes.
These methods ensure the production of high-purity dexchlorpheniramine suitable for pharmaceutical applications .
Dexchlorpheniramine is widely used in clinical settings for:
- Allergic Reactions: Treatment of symptoms associated with hay fever, allergic rhinitis, and urticaria.
- Cold Symptoms: Alleviating sneezing, runny nose, and itchy eyes caused by common colds.
- Adjunct Therapy: Used in combination with other medications for managing anaphylactic reactions .
Dexchlorpheniramine has been studied for interactions with various medications:
- Monoamine Oxidase Inhibitors (MAOIs): Concurrent use can lead to severe hypertensive crises; thus, it is contraindicated within 14 days of MAOI use .
- Other Antihistamines: Caution is advised when combining with other antihistamines due to the risk of overdose.
- CNS Depressants: Increased sedation may occur when used alongside alcohol or other sedatives .
Understanding these interactions is crucial for safe prescribing practices.
Several compounds share structural or functional similarities with dexchlorpheniramine. Below are some notable comparisons:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| Chlorpheniramine | Alkylamine | Racemic mixture; less potent than dexchlorpheniramine |
| Diphenhydramine | Ethanolamine | More sedative effects; used primarily for sleep aids |
| Brompheniramine | Alkylamine | Similar antihistaminic effects; slightly different side effect profile |
| Cetirizine | Piperazine derivative | Second-generation antihistamine; less sedation but longer duration of action |
| Loratadine | Piperidine derivative | Non-sedating; longer half-life than dexchlorpheniramine |
Dexchlorpheniramine's unique potency as an H1 receptor antagonist and its specific side effect profile distinguish it from these similar compounds .
| Method | Starting Materials | Key Reagents | Reaction Conditions | Product |
|---|---|---|---|---|
| Alkylation of 4-chlorophenylacetonitrile | 4-chlorophenylacetonitrile, 2-chloropyridine | Sodium amide, 2-dimethylaminoethylchloride | Presence of sodium amide, followed by hydrolysis and decarboxylation | Racemic chlorpheniramine |
| Alkylation from pyridine | Pyridine, 4-chlorophenylacetonitrile | Sodium amide, 2-dimethylaminoethylchloride | Alkylation conditions, subsequent functionalization | Racemic chlorpheniramine |
| Multi-step catalytic process | 4-Chlorophenylboronic acid, rhodium catalysts | di-μ-chloro-bis[bis(cyclo-octene)rhodium], chiral phosphine ligands | 80°C, 12h, inert atmosphere, Schlenk technique | Potentially enantiomerically enriched product |
| Classical pharmaceutical synthesis | 4-chlorophenyl compounds, pyridine derivatives | Various alkylating agents | Standard pharmaceutical synthesis conditions | Racemic chlorpheniramine |
Enantiomeric Separation Techniques for Dexchlorpheniramine Isolation
The separation of dexchlorpheniramine from racemic chlorpheniramine represents a critical step in pharmaceutical manufacturing, requiring precise control of stereochemical purity to ensure therapeutic efficacy. Several well-established methodologies have been developed for this enantiomeric separation, each with distinct advantages and limitations [4] [5].
The classical resolution method employs d-phenylsuccinic acid as the resolving agent, a technique that has been extensively documented in pharmaceutical literature [3] [6]. This process involves dissolving racemic chlorpheniramine (28 grams) with d-phenylsuccinic acid (20 grams) in 400 milliliters of absolute ethyl alcohol and allowing crystallization to occur at room temperature [3] [6]. The crystalline d-3-(2-pyridyl)-3-p-chlorophenyl-N,N-dimethylpropylamine-d-phenylsuccinate is obtained with a melting point of 145-147°C after multiple recrystallizations from ethyl alcohol [3] [6]. The dexchlorpheniramine free base is subsequently liberated by shaking the salt with diethyl ether and 20% aqueous potassium carbonate, followed by separation and drying of the organic phase [3] [6].
High-performance liquid chromatography using chiral stationary phases has emerged as a highly effective separation technique for dexchlorpheniramine enantiomers [4] [7]. The European Pharmacopoeia describes an HPLC method utilizing an amylose derivative column with a mobile phase consisting of diethylamine, 2-propanol, and hexane in a ratio of 3:20:980 volume/volume/volume [7]. Under these conditions, the S-isomer (dexchlorpheniramine) elutes first, achieving baseline resolution with Rs values greater than 1.5 [7]. The method demonstrates excellent precision and accuracy for enantiomeric purity testing, with detection capabilities suitable for pharmaceutical quality control [4].
Capillary electrophoresis represents a modern analytical and preparative technique for enantiomeric separation of chlorpheniramine [4]. Various chiral selectors have been successfully employed, including neutral cyclodextrins, carboxymethyl-β-cyclodextrin, and sulphated-β-cyclodextrin [4]. The method utilizing carboxymethyl-β-cyclodextrin at pH 3.0 in orthophosphoric acid buffer achieves resolution values up to 5, enabling detection of 0.1% R-enantiomer in S-chlorpheniramine samples [4]. The technique offers advantages of short analysis times, low operational costs, and minimal sample preparation requirements [4].
Ovomucoid-conjugated columns have been specifically developed for the chiral resolution of chlorpheniramine, offering excellent selectivity and quantitation limits as low as 0.05 μg/mL [5]. This bioaffinity approach provides high resolution and is particularly suitable for stereoselective pharmacokinetic studies and quality control applications [5].
Table 2: Enantiomeric Separation Techniques for Dexchlorpheniramine Isolation
| Technique | Resolving Agent/Chiral Selector | Separation Conditions | Resolution Efficiency | Recovery Method |
|---|---|---|---|---|
| Classical resolution with d-phenylsuccinic acid | d-phenylsuccinic acid | Absolute ethyl alcohol, room temperature crystallization | High purity after multiple recrystallizations | Base liberation with K₂CO₃/ether extraction |
| Chiral stationary phase HPLC | Amylose derivative, ovomucoid-conjugated phases | Mobile phase: diethylamine/2-propanol/hexane, 1 ml/min | Rs > 1.5, baseline separation | Direct collection of separated fractions |
| Capillary electrophoresis | Cyclodextrins (β-CD, CM-CD, sulphated-β-CD) | pH 3.0, orthophosphoric acid buffer, various CD concentrations | Rs up to 5 with optimized conditions | Electrokinetic separation |
| Crystallization with resolving agents | N-tosyl-D-aspartic acid, tartaric acid derivatives | Alcoholic solvents, controlled temperature | Variable depending on conditions | Acid-base extraction procedures |
| Ovomucoid-conjugated column | Ovomucoid protein | Quantitation limit: 0.05 μg/mL | Suitable for stereoselective analysis | Chromatographic collection |
Green Chemistry Approaches in Maleate Salt Formation
The formation of dexchlorpheniramine maleate represents a critical pharmaceutical transformation that has increasingly incorporated green chemistry principles to minimize environmental impact while maintaining product quality and process efficiency. Contemporary approaches focus on reducing solvent consumption, eliminating hazardous reagents, and improving overall sustainability metrics [8] [9].
Solvent-free mechanochemical synthesis has emerged as a particularly promising approach for pharmaceutical salt formation [9]. This methodology involves the direct reaction between dexchlorpheniramine free base and maleic acid through ball milling, impact, or shear treatment without the use of organic solvents [9]. The process operates through the formation of a submerged eutectic phase, which facilitates salt formation at temperatures as low as 4°C [9]. This approach eliminates the need for solvent recovery systems and significantly reduces waste generation while maintaining high atom economy [9].
Aqueous phase processing represents another environmentally favorable approach for maleic acid derivatives and subsequent salt formation [10] [11]. Research has demonstrated the successful conversion of maleic acid precursors using stoichiometric amounts of formic acid as a hydrogen source in aqueous medium [10]. The process employs palladium on carbon catalysts under mild conditions (140-150°C) and achieves yields approaching 98% with minimal metal leaching below 0.02 parts per million [10] [11]. This methodology is compatible with continuous flow reactor systems, making it suitable for industrial-scale implementation [10].
The implementation of submerged eutectic formation mechanisms offers significant advantages for sustainable salt synthesis [9]. This approach exploits the natural tendency of certain drug-acid combinations to form eutectic phases below room temperature, facilitating salt formation without external heating or organic solvents [9]. The process has been successfully demonstrated for propranolol caprate formation and shows promise for dexchlorpheniramine maleate synthesis [9].
Bio-based feedstock utilization provides an additional dimension to green chemistry approaches in maleate production [12] [13]. Ozonation processes using biomass-derived 5-hydroxymethylfurfural and furfural can produce maleic acid under alkaline conditions at 25°C [12]. This approach achieves maleic acid yields of 25.3% from hydroxymethylfurfural and represents a sustainable route for obtaining the acid component required for salt formation [12].
Industrial applications of these green chemistry approaches have demonstrated significant improvements in process mass intensity and environmental impact [14]. Scalable synthesis protocols utilizing hydrogen borrowing methodology have been successfully implemented at kilogram scales, achieving space-time yields of 29.8 g/L/h while maintaining low heavy metal content in final products [14]. The use of benign reaction media and efficient precipitation techniques results in iridium levels below 10 parts per million in the final active pharmaceutical ingredient [14].
Table 3: Green Chemistry Approaches in Maleate Salt Formation
| Approach | Environmental Benefits | Process Conditions | Sustainability Metrics | Industrial Applicability |
|---|---|---|---|---|
| Solvent-free mechanochemical synthesis | No organic solvents, reduced waste | Ball milling, impact/shear treatment | Eliminated solvent waste, high atom economy | Scalable for pharmaceutical manufacturing |
| Aqueous phase processing | Water as primary solvent, mild conditions | 140-150°C, aqueous medium | 98% yield, <0.02 ppm metal leaching | Continuous flow reactor compatible |
| Submerged eutectic formation | Room temperature processing, minimal energy | 4°C formation, submerged eutectic | Environmentally friendly salt formation | Suitable for API salt formation |
| Catalytic transfer hydrogenation | Stoichiometric hydrogen source, mild conditions | Formic acid as H₂ source, Pd/C catalyst | PMI improvement, reduced metal content | Demonstrated at 30 kg scale |
| Bio-based feedstock utilization | Renewable starting materials | Ozonation process, alkaline conditions | Biomass valorization | Platform for multiple organic acids |
Purity
Physical Description
Solid
Color/Form
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
LogP
3.38 (LogP)
Appearance
Melting Point
Storage
UNII
Related CAS
56343-98-7 (mono-hydrochloride)
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 2 of 240 companies. For more detailed information, please visit ECHA C&L website;
Of the 17 notification(s) provided by 238 of 240 companies with hazard statement code(s):;
H301 (89.08%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (10.92%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (33.19%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (15.13%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (15.97%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H336 (15.97%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H373 (15.55%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
Livertox Summary
Drug Classes
Therapeutic Uses
Antihistamines are indicated in the prophylactic and symptomatic treatment of perennial and seasonal allergic rhinitis, vasomotor rhinitis, and allergic conjunctivitis due to inhalant allergens and foods. /Antihistamines; Included in US product labeling/
Antihistamines are indicated for the symptomatic treatment of pruritus associated with allergic reactions and of mild, uncomplicated allergic skin manifestations of urticaria and angioedema, in dermatographism, and in urticaria associated with transfusions. /Antihistamines; Included in US product labeling/
Antihistamines are also used in the treatment of pruritus associated with pityriasis rosea. /Antihistamines; NOT included in US product labeling/
For more Therapeutic Uses (Complete) data for DEXCHLORPHENIRAMINE (12 total), please visit the HSDB record page.
Pharmacology
MeSH Pharmacological Classification
ATC Code
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AB - Substituted alkylamines
R06AB04 - Chlorphenamine
Mechanism of Action
DEXCHLORPHENIRAMINE MALEATE ANTAGONIZES MANY OF CHARACTERISTIC EFFECTS OF HISTAMINE.
WHEN TESTED IN DOGS, ANTIHISTAMINIC POTENCY OF DEXTRO ISOMER WAS 100 TIMES GREATER THAN THAT OF LEVO ISOMER, & 2.5 TIMES GREATER THAN RACEMIC FORM. ON CIRCUS-MOVEMENT ATRIAL FLUTTER, LEVO FORM WAS 1.4 & 2.3 TIMES THAT OF RACEMIC & DEXTRO CMPD.
H1 antagonists inhibit most responses of smooth muscle to histamine. Antagonism of the constrictor action of histamine on respiratory smooth muscle is easily shown in vivo and in vitro. /Histamine Antagonists: H1 Antagonists/
For more Mechanism of Action (Complete) data for DEXCHLORPHENIRAMINE (7 total), please visit the HSDB record page.
KEGG Target based Classification of Drugs
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]
Pictograms




Corrosive;Acute Toxic;Irritant;Health Hazard
Other CAS
113-92-8
Absorption Distribution and Excretion
... H1 antagonists are eliminated more rapidly by children than by adults and more slowly in those with severe liver disease. /Histamine Antagonists: H1 Antagonists/
Metabolism Metabolites
Associated Chemicals
Wikipedia
Hexachloroethane
Drug Warnings
Dizziness, sedation, confusion, and hypotension may be more likely to occur in geriatric patients taking antihistamines. Geriatric patients are especially susceptible to the anticholinergic side effects, such as dryness of mouth and urinary retention (especially in males), of the antihistamines. If these side effects occur and continue or are severe, medication should probably be discontinued. /Antihistamines/
Prolonged use of antihistamines ... may decrease or inhibit salivary flow, thus contributing to the development of caries, periodontal disease, oral candidiasis, and discomfort. /Antihistamines/
VET: ANTIHISTAMINE DRUGS MAY BE OF SOME USE IN MINIMIZING SERUM REACTIONS BUT ARE OF NO THERAPEUTIC VALUE...& MAY EVEN POTENTIATE TOXIC ACTION OF VENOM... /ANTIHISTAMINES/
For more Drug Warnings (Complete) data for DEXCHLORPHENIRAMINE (13 total), please visit the HSDB record page.
Biological Half Life
IN MAN...PLASMA T/2 OF CHLORPHENIRAMINE IS...12-15 HR...ALTHOUGH PLASMA LEVELS OF TOTAL RADIOACTIVITY ARE PROLONGED...
Elimination: 14 to 25 hours
Use Classification
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan
Methods of Manufacturing
CONDENSATION OF 2-(P-CHLORO-ALPHA-(2-CHLOROETHYL)BENZYL)PYRIDINE WITH DIMETHYLAMINE TO PRODUCE RACEMIC CHLORPHENIRAMINE, SEPARATION OF DEXTRO ISOMER USING D-PHENYLSUCCINIC ACID, FOLLOWED BY SEQUENTIAL TREATMENT WITH SODIUM HYDROXIDE & MALEIC ACID (MALEATE)
General Manufacturing Information
2-Pyridinepropanamine, .gamma.-(4-chlorophenyl)-N,N-dimethyl-: INACTIVE
TREATMENT OF BASE WITH EQUIMOLAR PORTION OF MALEIC ACID RESULTS IN FORMATION OF MALEATE. /MALEATE/
Analytic Laboratory Methods
AOAC Method 981.26, Pseudoephedrine HCl and Triprolidine HCl or Chlorpheniramine maleate in drug combinations, reverse-phase liquid chromatography using ion pairing, detection limit not reported. /Maleate/
AOAC Method 958.10, Antihistamines in drugs in presence of aspirin, phenacetin and caffein, spectrophotometry, detection limit not reported. /Maleate/
Clinical Laboratory Methods
Interactions
Concurrent use of monoamine oxidase (MAO) inhibitors with antihistamines may prolong and intensify the anticholinergic and CNS depressant effects of antihistamines; concurrent use is not recommended. /Antihistamines/
Concurrent use /with alcohol or other CNS depression-producing medications/ may potentiate the CNS depressant effects of either these medications or antihistamines; also, concurrent use of maprotiline or tricyclic antidepressants may potentiate the anticholinergic effects of either antihistamines or these medications. /Antihistamines/
Anticholinergic effects may be potentiated when /anticholinergics or other medications with anticholinergic activity/ are used concurrently with antihistamines; patients should be advised to report occurrence of gastrointestinal problems promptly since paralytic ileus may occur with concurrent therapy. /Antihistamines/
Concurrent use /of other photosensitizing medications/ with antihistamines may cause additive photosensitizing effects. /Antihistamines/
Stability Shelf Life
Dates
2: Ortíz San Román L, Sanavia Morán E, Campos Domínguez M, Peinador García MM. [Anticholinergic syndrome due to dexchlorpheniramine as a cause of urinary retention]. An Pediatr (Barc). 2013 Dec;79(6):400-1. doi: 10.1016/j.anpedi.2013.02.014. Epub 2013 May 13. Spanish. PubMed PMID: 23680058.
3: Van Eeckhaut A, Detaevernier MR, Michotte Y. Development of a validated capillary electrophoresis method for enantiomeric purity testing of dexchlorpheniramine maleate. J Chromatogr A. 2002 Jun 7;958(1-2):291-7. PubMed PMID: 12134827.
4: Gutkowski A, Del Carpio J, Gelinas B, Schulz J, Turenne Y. Comparative study of the efficacy, tolerance and side-effects of dexchlorpheniramine maleate 6 mg b.i.d. with terfenadine 60 mg b.i.d. J Int Med Res. 1985;13(5):284-8. PubMed PMID: 3932106.
5: Munch EP, Søborg M, Nørreslet TT, Mygind N. A comparative study of dexchlorpheniramine maleate sustained release tablets and budesonide nasal spray in seasonal allergic rhinitis. Allergy. 1983 Oct;38(7):517-24. PubMed PMID: 6139040.
6: Viana NS Jr, Moreira-Campos LM, Vianna-Soares CD. Derivative ultraviolet spectrophotometric determination of dexchlorpheniramine maleate in tablets in presence of coloring agents. Farmaco. 2005 Nov-Dec;60(11-12):900-5. Epub 2005 Oct 13. PubMed PMID: 16226263.
7: Wandalsen GF, Miranda C, Ensina LF, Sano F, Amazonas RB, Silva JM, Solé D. Association between desloratadine and prednisolone in the treatment of children with acute symptoms of allergic rhinitis: a double-blind, randomized and controlled clinical trial. Braz J Otorhinolaryngol. 2016 Sep 13. pii: S1808-8694(16)30173-2. doi: 10.1016/j.bjorl.2016.08.009. [Epub ahead of print] PubMed PMID: 27670203.
8: Alfonso Zerquera HM, Bermudez Benitez E, De Armas Leyva R. Sustained release of drugs by inclusion in plastic matrices. I. Dexchlorpheniramine maleate. J Pharm Belg. 1983 Nov-Dec;38(6):315-9. PubMed PMID: 6674474.
9: Halpern BN, Hazard J, Klotz A, Ky NT. [Advantage of adding an injectable solution of dexchlorpheniramine maleate to allergen extracts in specific desensitization]. Rev Fr Allergol. 1965 Nov;5(4):241-3. French. PubMed PMID: 5854652.
10: Jacob RS, Santos LV, de Souza AF, Lange LC. A toxicity assessment of 30 pharmaceuticals using Aliivibrio fischeri: a comparison of the acute effects of different formulations. Environ Technol. 2016 Nov;37(21):2760-7. doi: 10.1080/09593330.2016.1164249. Epub 2016 Apr 4. PubMed PMID: 27020342.
11: Müller FO, Botha JJ, van Dyk M, Luus HG, Groenewoud G. Attenuation of cutaneous reactivity to histamine by cetirizine and dexchlorpheniramine. Eur J Clin Pharmacol. 1988;35(3):319-21. PubMed PMID: 2972549.
12: Moreno RA, Oliveira-Silva D, Sverdloff CE, Borges BC, Rebelo Galvinas PA, Astigarraga RB, Borges NC. Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study. Biomed Chromatogr. 2010 Jul;24(7):774-81. doi: 10.1002/bmc.1362. PubMed PMID: 19924675.
13: Theunissen EL, Vermeeren A, Ramaekers JG. Repeated-dose effects of mequitazine, cetirizine and dexchlorpheniramine on driving and psychomotor performance. Br J Clin Pharmacol. 2006 Jan;61(1):79-86. PubMed PMID: 16390354; PubMed Central PMCID: PMC1884990.
14: Johansen LV, Bjerrum P, Illum P. Treatment of seasonal allergic rhinitis--a double blind, group comparative study of terfenadine and dexchlorpheniramine. Rhinology. 1987 Mar;25(1):35-40. PubMed PMID: 2883715.
15: Pastorello EA, Ortolani C, Gerosa S, Pravettoni V, Codecasa LR, Fugazza A, Zanussi C. Antihistaminic treatment of allergic rhinitis: a double-blind study with terfenadine versus dexchlorpheniramine. Pharmatherapeutica. 1987;5(2):69-75. PubMed PMID: 2889217.

